molecular formula C13H20S B8078936 1-Tert-butylsulfanyl-3-propan-2-ylbenzene

1-Tert-butylsulfanyl-3-propan-2-ylbenzene

Cat. No.: B8078936
M. Wt: 208.36 g/mol
InChI Key: WPYGPZQZJKWAAO-UHFFFAOYSA-N
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Description

The compound with the identifier “1-Tert-butylsulfanyl-3-propan-2-ylbenzene” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butylsulfanyl-3-propan-2-ylbenzene involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through controlled reactions. These reactions often require precise temperature control, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. This may involve continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound while maintaining consistency in its chemical properties.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butylsulfanyl-3-propan-2-ylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving this compound typically require common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified versions of the original compound, which may have different chemical and physical properties.

Scientific Research Applications

1-Tert-butylsulfanyl-3-propan-2-ylbenzene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-3-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Properties

IUPAC Name

1-tert-butylsulfanyl-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S/c1-10(2)11-7-6-8-12(9-11)14-13(3,4)5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYGPZQZJKWAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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